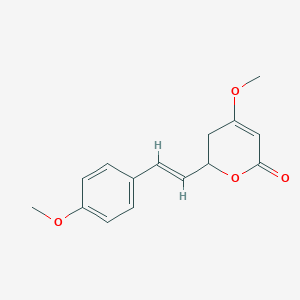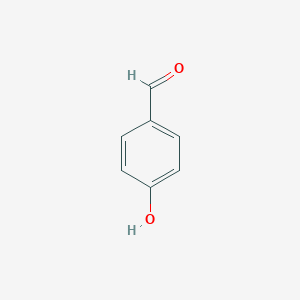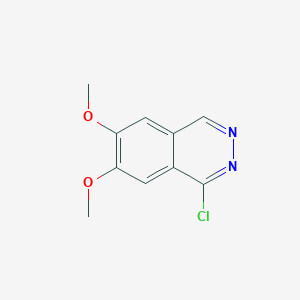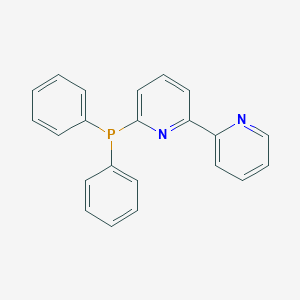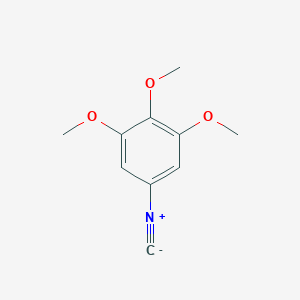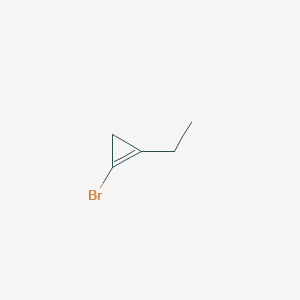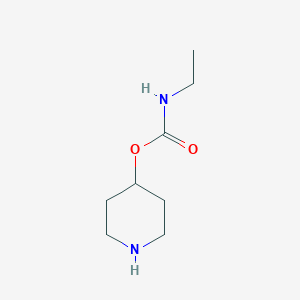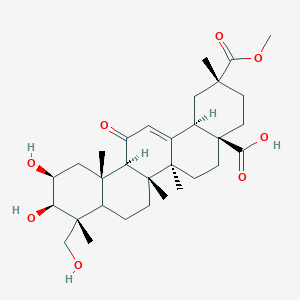![molecular formula C19H21BrN4O3 B117314 1,4-Dihidro-5-[5-bromoacetil)-2-etoxifenil]-1-metil-3-propil-7H-pirazolo[4,3-d]pirimidin-7-ona CAS No. 147676-94-6](/img/structure/B117314.png)
1,4-Dihidro-5-[5-bromoacetil)-2-etoxifenil]-1-metil-3-propil-7H-pirazolo[4,3-d]pirimidin-7-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one, also known as 1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one, is a useful research compound. Its molecular formula is C19H21BrN4O3 and its molecular weight is 433.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibidores de la Fosfodiesterasa
Este compuesto sirve como intermedio en la síntesis de pirazolopirimidinonas, que son potentes inhibidores de la fosfodiesterasa específica del monofosfato de guanosina cíclico (cGMP) (PDE). Estos inhibidores tienen aplicaciones terapéuticas en el tratamiento de enfermedades cardiovasculares y la disfunción eréctil debido a su papel en la relajación del músculo liso vascular .
Sondas Moleculares
Debido a su especificidad estructural, el compuesto se puede usar para crear sondas moleculares que se unen selectivamente a ciertas enzimas o receptores. Esta aplicación es crucial para comprender los mecanismos enzimáticos y para mapear los sitios receptores .
Síntesis Química
El grupo bromoacetilo en el compuesto lo convierte en un valioso bloque de construcción para la síntesis química, particularmente en la creación de nuevas moléculas a través de reacciones de sustitución nucleofílica. Esto es esencial para el desarrollo de nuevos productos farmacéuticos .
Investigación Bioquímica
Los investigadores pueden utilizar este compuesto en ensayos bioquímicos para estudiar la interacción entre los fármacos y sus enzimas o receptores diana. Puede ayudar a dilucidar la farmacodinámica de los nuevos fármacos .
Ciencia de Materiales
En la ciencia de materiales, las propiedades únicas del compuesto podrían explorarse para crear semiconductores orgánicos, que se utilizan en la producción de dispositivos electrónicos como diodos emisores de luz (LED) y células solares .
Química Analítica
Como estándar de referencia, este compuesto se puede utilizar en química analítica para calibrar instrumentos o validar métodos, asegurando la precisión y exactitud de los análisis químicos .
Mecanismo De Acción
Target of Action
The primary target of this compound is the cGMP phosphodiesterase enzyme . This enzyme plays a crucial role in regulating the intracellular levels of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in various physiological processes.
Mode of Action
The compound acts as an inhibitor of the cGMP phosphodiesterase enzyme . By binding to this enzyme, it prevents the hydrolysis of cGMP, leading to an increase in intracellular cGMP levels .
Biochemical Pathways
Increased levels of cGMP can affect various biochemical pathways. One of the most significant is the nitric oxide (NO) pathway . Elevated cGMP levels can enhance the activity of protein kinase G (PKG), which in turn can lead to the relaxation of smooth muscle cells, among other effects .
Pharmacokinetics
It is slightly soluble in DMSO and very slightly soluble in heated methanol , suggesting that its bioavailability may be influenced by these properties.
Result of Action
The increase in intracellular cGMP levels resulting from the inhibition of the cGMP phosphodiesterase enzyme can have various molecular and cellular effects. These include the relaxation of smooth muscle cells, which is a key mechanism in the treatment of certain conditions like erectile dysfunction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, its storage temperature is recommended to be -20°C in an inert atmosphere , suggesting that it may be sensitive to higher temperatures
Propiedades
IUPAC Name |
5-[5-(2-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O3/c1-4-6-13-16-17(24(3)23-13)19(26)22-18(21-16)12-9-11(14(25)10-20)7-8-15(12)27-5-2/h7-9H,4-6,10H2,1-3H3,(H,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIASSJCOLPSEOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CBr)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: The compound contains a bromoacetyl group. What is the significance of this functional group in medicinal chemistry?
A1: The bromoacetyl group is considered a highly reactive electrophilic group, making it a valuable tool in medicinal chemistry. [, ] This reactivity stems from the electron-withdrawing nature of both the bromine atom and the carbonyl group, making the adjacent carbon atom susceptible to nucleophilic attack.
Q2: The research papers discuss various heterocyclic compounds with biological activity. How does the structure of this specific compound relate to potential biological activity?
A2: While predicting specific biological activity requires extensive testing, we can analyze the structure of 1,4-dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one for potential pharmacophores and compare it to compounds discussed in the papers.
- Bromoacetyl group: As discussed earlier, this group can potentially interact with nucleophilic residues in proteins, suggesting potential for enzyme inhibition. []
- Substituents: The ethoxyphenyl and propyl groups can influence the compound's lipophilicity, solubility, and its ability to interact with hydrophobic pockets in target proteins. []
Q3: The provided research highlights the synthesis of various nitrogen-containing heterocycles. Could you elaborate on the synthetic strategies potentially applicable to obtain 1,4-dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one?
A3: While the exact synthesis of this complex molecule is not detailed in the provided papers, we can extrapolate potential approaches based on the described reactions and known synthetic methods.
- Pyrazolo[4,3-d]pyrimidin-7-one core: This core can be synthesized using established methods like condensation reactions between substituted pyrazoles and pyrimidines. [, , ]
- Bromoacetylation: Introduction of the bromoacetyl group could be achieved by reacting the appropriate precursor with bromoacetyl bromide in the presence of a suitable base. []
Q4: The papers mention SAR studies. How could researchers use SAR to explore the biological activity of 1,4-dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one?
A4: SAR studies are crucial in drug discovery to understand how structural modifications impact biological activity. Researchers could synthesize a library of analogs of 1,4-dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one with variations in:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
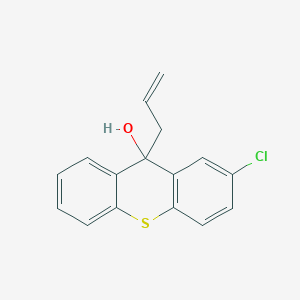
![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B117238.png)
